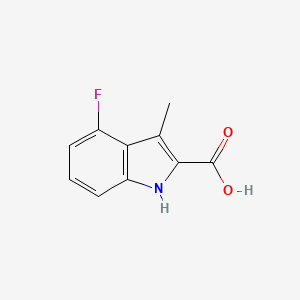

4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-8-6(11)3-2-4-7(8)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETMTLAHNARHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis and Availability

4-Fluoro-3-methyl-1H-indole-2-carboxylic acid can be synthesized through various organic chemistry methods, often involving the modification of indole precursors. It is available from several chemical suppliers, although some sources indicate that certain quantities may be discontinued or require special inquiry. The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. For example, using continuous flow reactors can enhance efficiency in industrial settings.

Synthesis Route of Indole-2-carboxylic Acid Derivatives

To facilitate modifications on the C3 position of the indole core, 3-bromoindole-2-carboxylic acid can be used as the initial material. The carboxyl group can be esterificated in the presence of concentrated sulfuric acid. Substituted anilines can then be introduced at the C3 position through the Buchwald–Hartwig reaction catalyzed by palladium acetate.

To explore the effect of the C5 position of the indole scaffold, 5-nitroindole-2-carboxylic acid can be selected as the material, which can be esterificated to yield a compound. Due to the electron absorption effect of the C2 carbonyl group, a formyl group can be easily added at the C3 position through the Vilsmeier–Haack reaction to provide a compound in high yield, which can then be reduced to hydroxymethyl by using isopropanolic aluminum.

Structure-Activity Relationships of Substituted 1H-Indole-2-Carboxamides

A series of substituted 1H-indole-2-carboxamides structurally related to compounds Org27569, Org29647 and Org27759 were synthesized and evaluated for CB1 allosteric modulating activity in calcium mobilization assays. Structure-activity relationship studies showed that the modulation potency of this series at the CB1 receptor was enhanced by the presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position on the indole ring. The most potent compound had an IC50 value of 79 nM which is ~ 2.5 and 10 fold more potent than the parent compounds, respectively. These compounds appeared to be negative allosteric modulators at the CB1 receptor and dose-dependently reduced the Emax of agonist CP55,940. These analogs may provide the basis for further optimization and use of CB1 allosteric modulators.

Chemical Reactions

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions:

- Esterification to form esters.

- Amidation to form amides.

- Decarboxylation to remove the carboxylic acid group.

- Halogenation to introduce halogen atoms.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Electrophilic substitution may utilize halogens or nitro groups under acidic or basic conditions.

Biological Activity and Research Findings

While specific research on this compound is limited, indole-2-carboxylic acid derivatives have been studied for their potential as HIV-1 integrase inhibitors. These compounds have shown promising activity in inhibiting the strand transfer of HIV-1 integrase, with IC50 values ranging from 0.13 to 6.85 μM for optimized derivatives. The structural modifications, such as introducing long-chain groups at the C3 position of the indole core, have been found to enhance the inhibitory effect by interacting with the hydrophobic cavity near the active site of integrase.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at C2 undergoes esterification under acidic or coupling conditions:

Key Findings :

-

Esterification is facilitated by acid catalysis (e.g., H<sub>2</sub>SO<sub>4>) or coupling reagents like EDC/HOBt .

-

The C2 carboxyl group’s reactivity aligns with other indole-2-carboxylic acids, enabling broad derivatization .

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution, though fluorine and methyl groups direct reactivity:

Key Findings :

-

Fluorine at C4 deactivates the ring, favoring substitution at C5/C6 over C3 .

-

Methyl at C3 sterically hinders substitution at adjacent positions .

Functional Group Transformations

The carboxylic acid and methyl groups participate in further modifications:

Key Findings :

-

Decarboxylation requires harsh thermal conditions due to the stability of the indole core.

-

The C3 methyl group resists oxidation unless strong oxidants are used .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Key Findings :

-

C5 halogenation (e.g., bromine) is a prerequisite for Suzuki couplings .

-

N1 functionalization requires protection of the carboxylic acid group .

Biological Activity-Driven Modifications

Structural optimizations for drug discovery applications:

Key Findings :

-

Elongated C3 alkyl chains improve interactions with hydrophobic pockets in enzyme targets .

-

Nitro groups at C5 enhance antiviral activity through DNA intercalation .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| C2 carboxylic acid | High | Esterification, amidation, decarboxylation |

| C4 fluorine | Moderate (deactivating) | Directed electrophilic substitution |

| C3 methyl | Low (steric hindrance) | Oxidation under strong conditions |

Synthetic Challenges and Solutions

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid is its role as an antiviral agent, specifically against the HIV-1 integrase enzyme. Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit potent inhibitory effects on integrase, which is crucial for the viral replication cycle.

Case Study: Integrase Inhibition

A study demonstrated that the compound effectively inhibits the strand transfer of HIV-1 integrase with an IC50 value of 0.13 μM, significantly improving upon earlier derivatives. The binding analysis revealed that the indole core and the carboxyl group chelate with magnesium ions in the active site of integrase, enhancing its inhibitory potency .

Table 1: Integrase Inhibition Potency of Indole Derivatives

| Compound | IC50 (μM) | Binding Interaction |

|---|---|---|

| 4-Fluoro-3-methyl | 0.13 | Chelation with Mg²⁺ |

| Other derivatives | Varies | π–π stacking with viral DNA |

Therapeutic Potential

Beyond its antiviral properties, this compound has been explored for its potential in modulating immune responses. The compound's structure allows it to act on T helper cells, which are pivotal in regulating immune functions.

Case Study: Immune Modulation

Research has indicated that similar indole derivatives can influence IL-4 production from T helper cells, suggesting a role in treating conditions linked to immune dysregulation . This aspect positions the compound as a candidate for further development in immunotherapy.

Synthesis and Structural Optimization

The synthesis of this compound involves several steps that enhance its pharmacological properties. Structural optimizations at various positions (C2, C3, and C6) have been shown to significantly improve bioactivity.

Table 2: Synthesis Pathways for Indole Derivatives

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | POCl₃, DMF | Room temp - 50 °C | 95 |

| 2 | NBS | Room temp - 4 h | 85 |

| 3 | Hydrolysis with NaOH | MeOH/H₂O, 80 °C | Varies |

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom and carboxylic acid group can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Selected Indole Derivatives

Research Findings

- Halogen Position Matters : 5-Fluoro substitution (e.g., in SU11248) correlates with higher antitumor efficacy than 4-fluoro analogs, likely due to optimized electronic effects and target binding .

- Methyl Group Impact: The 3-methyl group in the target compound may enhance metabolic stability compared to non-methylated analogs, as seen in related indole drugs .

- Safety Considerations : Chlorinated indoles (e.g., 7-chloro-3-methyl derivative) exhibit higher toxicity than fluorinated ones, emphasizing the role of halogen type in safety profiles .

Biological Activity

4-Fluoro-3-methyl-1H-indole-2-carboxylic acid (4F3MICA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

4F3MICA features an indole ring structure with a fluorine atom and a carboxylic acid group, which are crucial for its biological activity. The molecular formula is with a molecular weight of 193.18 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability in biological systems.

Biological Activities

Research on 4F3MICA indicates several promising biological activities:

- Antimicrobial Activity : Indole derivatives, including 4F3MICA, have shown significant antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth positions it as a potential candidate in combating antibiotic resistance .

- Antiviral Activity : Studies have demonstrated that indole-2-carboxylic acid derivatives can inhibit HIV-1 integrase, a critical enzyme for viral replication. For instance, structural modifications of related compounds have resulted in IC50 values as low as 0.13 μM against integrase . This suggests that 4F3MICA may also possess similar antiviral properties due to its structural characteristics.

- Anticancer Properties : Indole derivatives are known for their anticancer activities, influencing cell signaling pathways that regulate proliferation and apoptosis. Research indicates that modifications at specific positions on the indole ring can enhance these effects .

The mechanism by which 4F3MICA exerts its biological effects involves:

- Enzyme Interaction : The compound interacts with various enzymes and receptors, leading to inhibition or activation pathways critical for cellular function .

- Cell Signaling Modulation : It affects gene expression and cellular metabolism by modulating signaling pathways, which is essential for its anticancer and antiviral activities .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of 4F3MICA and its derivatives:

| Compound | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| 4F3MICA | Antiviral | TBD | |

| Derivative A | Anticancer | TBD | |

| Derivative B | Antimicrobial | TBD |

These findings highlight the need for further research to establish definitive IC50 values for 4F3MICA itself.

Synthesis and Optimization

The synthesis of 4F3MICA typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Recent studies suggest that optimizing the functional groups on the indole core can significantly enhance its bioactivity .

Q & A

Q. What are the established synthetic routes for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves modifying 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, condensation reactions with fluorinated and methylated precursors in acetic acid under reflux conditions (3–5 hours) can yield the target compound. Sodium acetate is often used as a catalyst, and purification is achieved via recrystallization from DMF/acetic acid mixtures . Adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) and optimizing reflux time may improve yields.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Purity assessment (>95% confirmed via HPLC, as standard for indolecarboxylic acids) .

- NMR : H and C NMR to verify substituent positions (e.g., fluorine at C4, methyl at C3).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (e.g., exact mass 179.1478 g/mol) validates molecular formula (CHFNO) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Limited solubility in aqueous media; use polar aprotic solvents (DMF, DMSO) for stock solutions.

- Storage : Store at +4°C in airtight containers to prevent degradation .

- Stability : Monitor via periodic HPLC to detect hydrolysis or oxidation byproducts.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use software like AutoDock to simulate binding to target enzymes (e.g., cyclooxygenase-2) based on the indole scaffold’s known interactions .

- QSAR Models : Correlate substituent effects (fluoro, methyl) with activity using descriptors like logP (calculated: ~1.63) and polar surface area (90.39 Ų) .

- MD Simulations : Assess conformational stability in biological membranes over 100-ns trajectories.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by fluorine’s deshielding effects.

- Isotopic Labeling : Introduce F or C labels to track substituent positions in complex matrices.

- Cross-Validation : Compare crystallographic data (e.g., C–F bond length: ~1.35 Å) with DFT-optimized structures .

Q. How can synthetic yields be improved while minimizing byproduct formation?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, suppressing side reactions .

- In Situ Monitoring : Use FTIR to track aldehyde consumption and optimize reaction termination.

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.